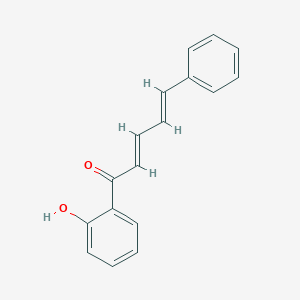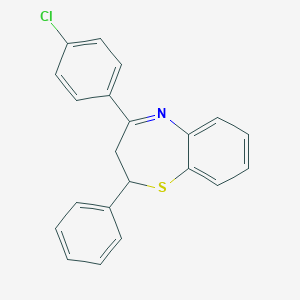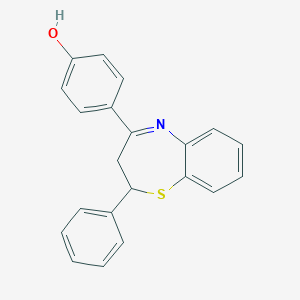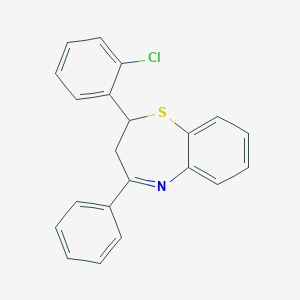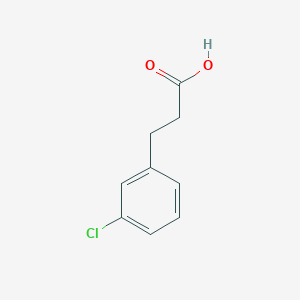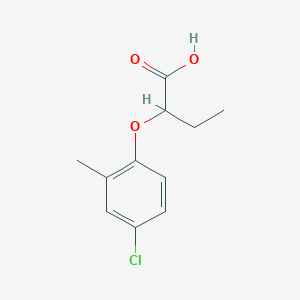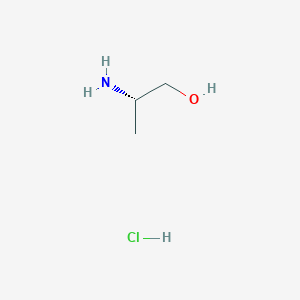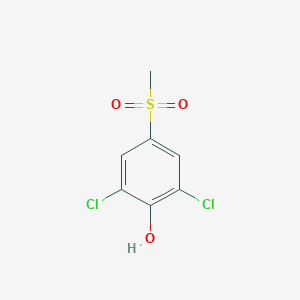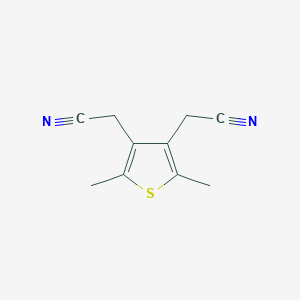
3,4-Thiophenediacetonitrile, 2,5-dimethyl-
Vue d'ensemble
Description
3,4-Thiophenediacetonitrile, 2,5-dimethyl- is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a derivative of thiophene, which is a heterocyclic aromatic compound. The presence of two nitrile groups in 3,4-Thiophenediacetonitrile, 2,5-dimethyl- makes it a potential candidate for various applications in the field of organic synthesis, medicinal chemistry, and material science.
Mécanisme D'action
The mechanism of action of 3,4-Thiophenediacetonitrile, 2,5-dimethyl- is not fully understood. However, it has been suggested that the compound exerts its biological activity through the inhibition of various enzymes and proteins involved in cell proliferation and survival.
Effets Biochimiques Et Physiologiques
Studies have shown that 3,4-Thiophenediacetonitrile, 2,5-dimethyl- can induce apoptosis (programmed cell death) in cancer cells. The compound has also been found to inhibit the growth and proliferation of various microorganisms such as bacteria and fungi. In addition, it has been shown to possess antioxidant activity, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,4-Thiophenediacetonitrile, 2,5-dimethyl- in lab experiments is its high purity and stability. The compound is relatively easy to synthesize and can be obtained in good yield. However, one of the limitations is that the compound is highly toxic and requires special handling and disposal procedures.
Orientations Futures
There are several future directions for the research on 3,4-Thiophenediacetonitrile, 2,5-dimethyl-. One potential area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Furthermore, the compound can be studied for its potential use in the development of new materials with unique properties.
Applications De Recherche Scientifique
3,4-Thiophenediacetonitrile, 2,5-dimethyl- has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines. The compound has also been found to possess antimicrobial and antifungal properties. In addition, it has been studied for its potential use in the synthesis of new materials such as conducting polymers and liquid crystals.
Propriétés
Numéro CAS |
35147-97-8 |
|---|---|
Nom du produit |
3,4-Thiophenediacetonitrile, 2,5-dimethyl- |
Formule moléculaire |
C10H10N2S |
Poids moléculaire |
190.27 g/mol |
Nom IUPAC |
2-[4-(cyanomethyl)-2,5-dimethylthiophen-3-yl]acetonitrile |
InChI |
InChI=1S/C10H10N2S/c1-7-9(3-5-11)10(4-6-12)8(2)13-7/h3-4H2,1-2H3 |
Clé InChI |
XUFAENUEWAOKLR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(S1)C)CC#N)CC#N |
SMILES canonique |
CC1=C(C(=C(S1)C)CC#N)CC#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

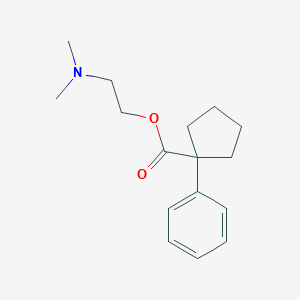
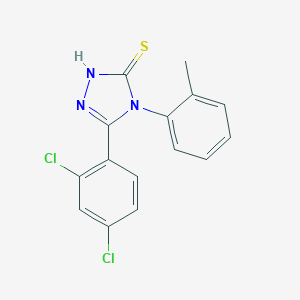
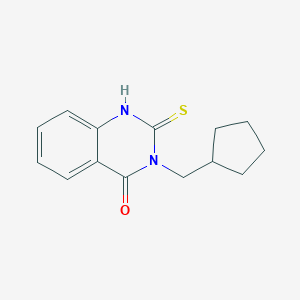
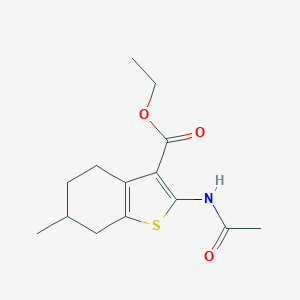
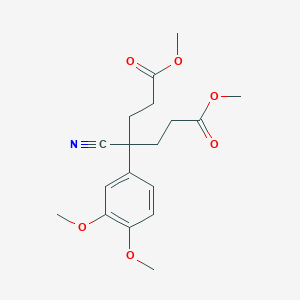
![Benzo[c][2,1]benzoxathiine 6-oxide](/img/structure/B186456.png)
